molecular formula C7H10O3 B13090034 trans-Methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate

trans-Methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate

Cat. No.: B13090034
M. Wt: 142.15 g/mol
InChI Key: VQWDWFRQNVCVBK-WDSKDSINSA-N
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Description

trans-Methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate: is a bicyclic ester compound with a unique structure that includes an oxirane ring fused to a cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-Methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diol with a carboxylic acid derivative in the presence of a strong acid catalyst. The reaction conditions often require low temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems and advanced catalysts can enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

trans-Methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate: undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

trans-Methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate: has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Medicinal Chemistry: Its unique structure makes it a candidate for drug development, particularly in designing molecules with specific biological activities.

    Material Science: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which trans-Methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved are often studied using computational modeling and experimental assays.

Comparison with Similar Compounds

trans-Methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate: can be compared with other bicyclic esters, such as:

    Methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate: Similar in structure but may differ in stereochemistry.

    tert-Butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate: Contains an additional nitrogen atom, which can alter its reactivity and applications.

Properties

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

methyl (1S,5S)-6-oxabicyclo[3.1.0]hexane-3-carboxylate

InChI

InChI=1S/C7H10O3/c1-9-7(8)4-2-5-6(3-4)10-5/h4-6H,2-3H2,1H3/t5-,6-/m0/s1

InChI Key

VQWDWFRQNVCVBK-WDSKDSINSA-N

Isomeric SMILES

COC(=O)C1C[C@H]2[C@H](C1)O2

Canonical SMILES

COC(=O)C1CC2C(C1)O2

Origin of Product

United States

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